4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18062985
InChI: InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)6-5-9-7-14-8-13-9/h5-8H,1-4H3/b6-5+
SMILES:
Molecular Formula: C11H16BNO3
Molecular Weight: 221.06 g/mol

4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole

CAS No.:

Cat. No.: VC18062985

Molecular Formula: C11H16BNO3

Molecular Weight: 221.06 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole -

Specification

Molecular Formula C11H16BNO3
Molecular Weight 221.06 g/mol
IUPAC Name 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole
Standard InChI InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)6-5-9-7-14-8-13-9/h5-8H,1-4H3/b6-5+
Standard InChI Key NIGUIRIVLUXPLU-AATRIKPKSA-N
Isomeric SMILES B1(OC(C(O1)(C)C)(C)C)/C=C/C2=COC=N2
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C=CC2=COC=N2

Introduction

Chemical Identity and Physical Properties

The compound’s molecular formula is C₉H₁₄BNO₃, with a molecular weight of 195.025 g/mol. Key identifiers include:

PropertyValueSource
CAS Number942070-84-0
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=CO2
InChIKeyVKDRZPADYMLKNW-UHFFFAOYSA-N
LogP (Consensus)3.94
Solubility (ESOL)0.0000163 mg/ml (Poorly soluble)
Boiling PointNot available

The boronate ester group contributes to its stability under aerobic conditions, making it suitable for Suzuki-Miyaura cross-coupling reactions .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via palladium-catalyzed cross-coupling or hydroboration methods. A representative synthesis involves:

  • Suzuki-Miyaura Coupling: Reacting oxazole-5-boronic acid pinacol ester with vinyl halides in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) .

  • Hydroboration: Adding boronate esters to alkynes under controlled conditions.

Example Protocol (adapted from ):

  • Reactants: Oxazole-5-boronic acid (1.2 eq), 1,2-dibromoethylene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (3.0 eq).

  • Conditions: Toluene/ethanol/water (3:1:1), reflux under N₂ for 12 hours.

  • Yield: ~70% after column chromatography.

Key Reaction Applications

The compound participates in:

  • Cross-Coupling Reactions: Forms biaryl structures with aryl halides .

  • Polymer Synthesis: Serves as a monomer for conjugated polymers in optoelectronics .

PropertyValue
GI AbsorptionHigh
BBB PermeabilityYes
CYP3A4 InhibitionYes
P-gp SubstrateYes

Applications in Materials Science

The compound’s conjugated system enables applications in:

  • Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer .

  • Sensors: Fluorescent probes for metal ion detection .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator